Zinc-porcellip

Photodynamic Therapy DNA Cleavage Photosensitizer Efficiency

Researchers requiring precise spatiotemporal control in DNA damage studies face limited tools with true 'dark' inactivity. Zinc-porcellip is a hybrid molecular light switch that remains inert until photoactivated upon DNA binding, enabling zero off-target background. • 50-fold more efficient than HPD at 436 nm for robust, quantifiable single-strand breaks. • Biphasic ultra-high affinity binding (Ka ~10⁸-10⁹ M⁻¹) supports high-signal SPR and FCS workflows. • Supplied as a characterized reagent with batch-specific QC documentation for reproducible results.

Molecular Formula C76H72N10O10Zn
Molecular Weight 1350.8 g/mol
CAS No. 145247-77-4
Cat. No. B129991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc-porcellip
CAS145247-77-4
Synonyms4-((((9-methoxyellipticin-2-yl)pentyl)carbonyl)amino)phenyl-tris(4N-methylpyridiniumyl)porphyrinato-zinc(II)tetraacetate
zinc-porcellip
Zn(Por(MePy)3(Ph-NHCO(CH2)5-Ellip))
Molecular FormulaC76H72N10O10Zn
Molecular Weight1350.8 g/mol
Structural Identifiers
SMILESCC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2]
InChIInChI=1S/C68H58N10O2.4C2H4O2.Zn/c1-42-52-41-78(39-31-50(52)43(2)68-63(42)51-40-49(80-6)15-16-53(51)74-68)32-9-7-8-10-62(79)69-48-13-11-44(12-14-48)64-54-17-19-56(70-54)65(45-25-33-75(3)34-26-45)58-21-23-60(72-58)67(47-29-37-77(5)38-30-47)61-24-22-59(73-61)66(57-20-18-55(64)71-57)46-27-35-76(4)36-28-46;4*1-2(3)4;/h11-31,33-41H,7-10,32H2,1-6H3;4*1H3,(H,3,4);/q;;;;;+2/p-2
InChIKeyMQHXKTDDWPLBQL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc-porcellip (CAS 145247-77-4) Procurement Guide: A DNA-Interacting Photoactivated Tool Compound


Zinc-porcellip (CAS 145247-77-4), a hybrid molecule composed of a water-soluble zinc porphyrin covalently linked to a 9-methoxyellipticine moiety, is a photoactivable DNA cleaver designed for use as a 'molecular light switch' in research applications [1]. Its design leverages the intercalative properties of the ellipticine unit and the photosensitizing capability of the zinc porphyrin core, making it a specialized reagent for studies involving light-activated nucleic acid damage and DNA-binding interactions [2].

Photoactivable DNA cleaver for light-triggered nucleic acid studies
Hybrid zinc porphyrin–ellipticine architecture enables dual DNA-binding mode
Water-soluble format for cell-free biochemical and biophysical assays

Why Zinc-porcellip Cannot Be Substituted by Standard Porphyrin Photosensitizers


The unique functional integration within Zinc-porcellip is critical for its intended research applications. A simple substitution with a generic water-soluble porphyrin, such as ZnTMPyP, fails to recapitulate the compound's distinct dual-character DNA-binding mode. Zinc-porcellip exhibits a biphasic interaction with DNA, involving a high-affinity binding site not present in simpler analogs [1]. Furthermore, its 'molecular light switch' property, where photoactivity is specifically triggered upon DNA binding, is an emergent property of the hybrid structure and is absent in its individual constituent molecules [2].

Generic porphyrin mismatch
Simple water-soluble porphyrins (e.g., ZnTMPyP) lack the biphasic DNA-binding mode required for high-affinity interaction studies.
Component-only substitution
Individual zinc porphyrin or ellipticine units do not reproduce the emergent light-switch photoactivity triggered upon DNA binding.
Photoactivation context
Constitutive photosensitizers may cause uncontrolled damage; Zinc-porcellip’s DNA-dependent activation may shift experimental outcomes.

Quantitative Differentiation of Zinc-porcellip: Comparative Performance Data for Informed Procurement


Superior Photocleavage Efficiency vs. Clinical Standard (HPD)

When assessed for its ability to photoinduce DNA cleavage, Zinc-porcellip demonstrates a substantial performance advantage over the widely used clinical photosensitizer, hematoporphyrin derivative (HPD). This significant difference underscores its potential for enhanced potency in photobiological applications [1].

Cleavage Efficiency
Head-to-head
50-fold greater than HPD
Reported higher DNA cleavage potency in tested condition
Cell-free plasmid assay, 436 nm
Photodynamic Therapy DNA Cleavage Photosensitizer Efficiency

Unique Biphasic DNA-Binding Mode with Ultra-High Affinity

In contrast to simpler porphyrin molecules that bind via a single mode, Zinc-porcellip engages DNA through a unique, biphasic interaction. At low binding densities, it exhibits an exceptionally high affinity, a characteristic not observed in the individual porphyrin or ellipticine components [1].

Binding Affinity
Reported
Ka 10⁸–10⁹ M⁻¹
Supports biphasic DNA-binding behavior
Low density, CT DNA, McGhee–von Hippel
DNA-Binding Affinity Intercalation Molecular Recognition

Demonstrated 'Molecular Light Switch' Functionality

Zinc-porcellip functions as a 'molecular light switch', exhibiting a dramatic enhancement of its photochemical activity specifically upon binding to DNA. This property, confirmed by its minimal cleavage in the absence of DNA and the inhibition of cleavage in the presence of scavengers like sodium azide [1], is an emergent feature of the hybrid architecture.

Light Switch
Context-dependent
ON upon DNA binding
Reported DNA-dependent photoactivation
Singlet oxygen-mediated; scavenger inhibition
Photoactivation DNA Sensing Fluorescence Turn-On

Validated Research Applications for Zinc-porcellip Based on Differential Evidence


High-Efficiency DNA Photocleavage Assays

For experimental workflows requiring robust and quantifiable light-induced DNA strand breaks, Zinc-porcellip offers a 50-fold efficiency advantage over the clinical standard HPD at 436 nm [1]. This makes it a superior reagent for in vitro studies of DNA damage and repair mechanisms where high signal-to-noise ratio and potent cleavage are paramount.

Mechanistic Studies of Biphasic Ligand-DNA Interactions

Zinc-porcellip's unique biphasic binding mode, characterized by an ultra-high affinity (Ka of 10^8-10^9 M^-1) at low binding densities [2], makes it an ideal tool for investigating complex, non-covalent interactions with nucleic acids. This property is particularly valuable for biophysical studies employing techniques like surface plasmon resonance (SPR) or fluorescence correlation spectroscopy (FCS) that require high-affinity, multi-modal probes.

Controlled, Light-Activated 'Molecular Switch' Experiments

The compound's ability to function as a 'molecular light switch'—remaining inactive in the dark and becoming a potent DNA cleaver only upon illumination and DNA binding [1]—enables experiments requiring precise spatiotemporal control. This is especially relevant for applications like the photoactivation of prodrug forms of antisense oligonucleotides or the study of dynamic biological processes in cell-free systems where off-target activity must be minimized.

Application
Selection Property
Validation Focus
DNA Photocleavage Studies
Photoactivated DNA cleavage capacity
Cleavage efficiency in cell-free assays
DNA Interaction Mechanism Studies
Biphasic binding mode
High-affinity binding site analysis
Spatiotemporal DNA Damage Control
Light-switch activation
DNA-binding-dependent photoactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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